molecular formula C4HCl2FN2 B1312760 4,6-Dichloro-5-fluoropyrimidine CAS No. 213265-83-9

4,6-Dichloro-5-fluoropyrimidine

Cat. No.: B1312760
CAS No.: 213265-83-9
M. Wt: 166.97 g/mol
InChI Key: DGMIGAHDDPJOPN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-fluoropyrimidine is a chemical compound with the molecular formula C4HCl2FN2. It is a pyrimidine derivative, characterized by the presence of chlorine and fluorine atoms at specific positions on the pyrimidine ring. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoropyrimidine typically involves the chlorination of 5-fluoropyrimidine-4,6-diol. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent . The reaction is carried out under reflux conditions, and the product is purified through distillation.

Another method involves the reaction of 2-fluoropropionic acid diethyl ester with formamidine acetate in the presence of sodium methoxide to form 4,6-dihydroxy-5-fluoropyrimidine. This intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a tertiary amine catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient chlorinating agents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-fluoropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alkoxides, and thiols.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield an aminopyrimidine derivative, while reaction with an alkoxide can produce an alkoxypyrimidine .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoropyrimidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical entities with potential biological activity . The molecular targets and pathways involved depend on the specific derivatives formed from these reactions.

Properties

IUPAC Name

4,6-dichloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-3-2(7)4(6)9-1-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMIGAHDDPJOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461170
Record name 4,6-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213265-83-9
Record name 4,6-Dichloro-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213265-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine, 4,6-dichloro-5-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,6-Dichloro-5-fluoropyrimidine?

A1: The molecular formula of this compound is C4Cl2FN2. Its molecular weight is 180.96 g/mol.

Q2: Can you describe the process for preparing this compound as outlined in the research?

A: Unfortunately, the provided abstract does not offer specifics about the preparation process for this compound. It only states that a process exists []. To get a detailed understanding of the preparation steps, you would need to consult the full research paper.

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